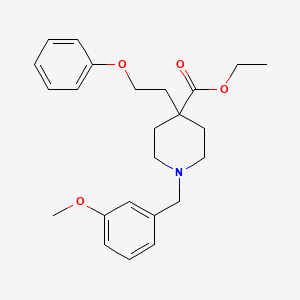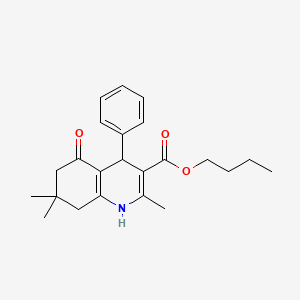
2-bromobenzyl 4-(acetylamino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromobenzyl 4-(acetylamino)benzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of benzoic acid and has shown significant promise as a tool for investigating various biochemical and physiological processes. In
科学的研究の応用
2-bromobenzyl 4-(acetylamino)benzoate has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology. Studies have shown that this compound can inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. Additionally, 2-bromobenzyl 4-(acetylamino)benzoate has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for treating inflammatory diseases such as arthritis.
作用機序
The mechanism of action of 2-bromobenzyl 4-(acetylamino)benzoate is not fully understood, but studies have suggested that it works by inhibiting the activity of specific enzymes and signaling pathways involved in cell growth and survival. Specifically, this compound has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in regulating cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromobenzyl 4-(acetylamino)benzoate are complex and varied. In addition to its anti-cancer and anti-inflammatory properties, this compound has also been shown to have antioxidant effects, which may help protect cells from oxidative damage. Additionally, studies have suggested that 2-bromobenzyl 4-(acetylamino)benzoate may have neuroprotective effects, making it a potential therapeutic agent for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of using 2-bromobenzyl 4-(acetylamino)benzoate in lab experiments is its specificity. This compound has been shown to target specific signaling pathways and enzymes, making it a valuable tool for investigating the underlying mechanisms of various diseases and biological processes. Additionally, 2-bromobenzyl 4-(acetylamino)benzoate is relatively easy to synthesize and purify, making it a cost-effective option for researchers.
However, there are also some limitations to using 2-bromobenzyl 4-(acetylamino)benzoate in lab experiments. One of the main limitations is its potential toxicity. While studies have shown that this compound is relatively safe at low concentrations, high doses may cause adverse effects. Additionally, the mechanism of action of 2-bromobenzyl 4-(acetylamino)benzoate is not fully understood, which may limit its usefulness in certain types of research.
将来の方向性
There are many potential future directions for research on 2-bromobenzyl 4-(acetylamino)benzoate. One area of interest is in developing more specific and potent inhibitors of the AKT pathway, which may have even greater potential as anti-cancer agents. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in treating a wide range of diseases and disorders. Finally, studies are needed to determine the optimal dosage and administration of 2-bromobenzyl 4-(acetylamino)benzoate for various therapeutic applications.
合成法
The synthesis of 2-bromobenzyl 4-(acetylamino)benzoate involves the reaction between 2-bromobenzyl bromide and 4-aminoacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or ethyl acetate and is typically heated under reflux for several hours. The resulting product is then purified by column chromatography to yield the final compound.
特性
IUPAC Name |
(2-bromophenyl)methyl 4-acetamidobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-11(19)18-14-8-6-12(7-9-14)16(20)21-10-13-4-2-3-5-15(13)17/h2-9H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQKEIKGLXDSEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793992 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Bromobenzyl 4-(acetylamino)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(1H-pyrazol-3-yl)phenyl]-4-(1-pyrrolidinylcarbonyl)pyridine](/img/structure/B5154304.png)

![N-(3-methoxypropyl)-2-{[(2-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5154318.png)
![4-(4-fluorobenzyl)-1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperidine](/img/structure/B5154322.png)
![4-[3-chloro-5-ethoxy-4-(3-phenoxypropoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5154337.png)
![isopropyl {[acetyl(allyl)amino]methyl}methylphosphinate](/img/structure/B5154343.png)
![1-(4-fluorobenzyl)-N-[2-(2-pyrazinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5154348.png)
![methyl 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate hydrochloride](/img/structure/B5154355.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5154367.png)
![1-[1-(3-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5154390.png)

![8-(4-ethoxyphenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B5154399.png)
